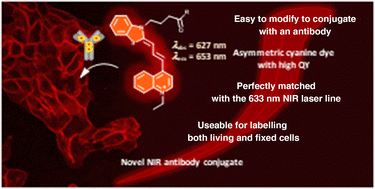Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging†
Organic & Biomolecular Chemistry Pub Date: 2023-10-18 DOI: 10.1039/D3OB01471A
Abstract
An asymmetric cyanine-type fluorescent dye was designed and synthesized via a versatile, multi-step process, aiming to conjugate with an Her2+ receptor specific antibody by an azide–alkyne click reaction. The aromaticity and the excitation and relaxation energetics of the fluorophore were characterized by computational methods. The synthesized dye exhibited excellent fluorescence properties for confocal microscopy, offering efficient applicability in in vitro imaging due to its merits such as a high molar absorption coefficient (36 816 M−1 cm−1), excellent brightness, optimal wavelength (627 nm), larger Stokes shift (26 nm) and appropriate photostability compared to cyanines. The conjugated cyanine–trastuzumab was constructed via an effective, metal-free, strain-promoted azide–alkyne click reaction leading to a regulated number of dyes being conjugated. This novel cyanine-labelled antibody was successfully applied for in vitro confocal imaging and flow cytometry of Her2+ tumor cells.


Recommended Literature
- [1] Solution-phase synthesis and thermal conductivity of nanostructured CdSe, In2Se3, and composites thereof†
- [2] Ultrafast channel I and channel II charge generation processes at a nonfullerene donor–acceptor PTB7:PDI interface is crucial for its excellent photovoltaic performance†
- [3] Block copolymer/ferroelectric nanoparticle nanocomposites†
- [4] Anode potential controlled mechanism of oxidation of 9,10-dimethylanthracene
- [5] Magnetically frustrated synthetic end member Mn2(PO4)OH in the triplite–triploidite family†
- [6] Electrochemical CO2 sequestration in ionic liquids; a perspective
- [7] Universality in size-driven evolution towards bulk polarizability of metals†
- [8] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [9] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [10] Exploiting the maize genome

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 14132-51-5
-
CAS no.: 174064-00-7









